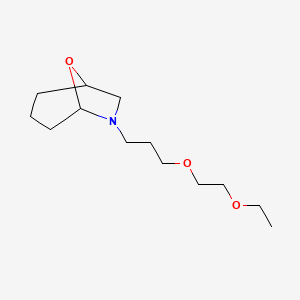![molecular formula C14H17ClN2O4S B14458260 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane CAS No. 68342-22-3](/img/structure/B14458260.png)
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane is an organic compound that belongs to the class of alkyl halides and aromatic compounds It features a cyclooctane ring substituted with a chlorine atom and a 2,4-dinitrophenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane typically involves the reaction of cyclooctene with sulfur monochloride to form 1-chlorocyclooctane. This intermediate is then reacted with 2,4-dinitrophenylsulfanyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of 1-hydroxy-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane.
Oxidation: Formation of 1-chloro-2-[(2,4-dinitrophenyl)sulfinyl]cyclooctane or 1-chloro-2-[(2,4-dinitrophenyl)sulfonyl]cyclooctane.
Reduction: Formation of 1-chloro-2-[(2,4-diaminophenyl)sulfanyl]cyclooctane.
科学的研究の応用
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitro groups on the phenyl ring can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
類似化合物との比較
Similar Compounds
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclohexane: Similar structure but with a cyclohexane ring instead of cyclooctane.
1-Bromo-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclopentane: Similar structure but with a cyclopentane ring instead of cyclooctane.
Uniqueness
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane is unique due to its larger cyclooctane ring, which provides different steric and electronic properties compared to its smaller ring analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
68342-22-3 |
|---|---|
分子式 |
C14H17ClN2O4S |
分子量 |
344.8 g/mol |
IUPAC名 |
1-chloro-2-(2,4-dinitrophenyl)sulfanylcyclooctane |
InChI |
InChI=1S/C14H17ClN2O4S/c15-11-5-3-1-2-4-6-13(11)22-14-8-7-10(16(18)19)9-12(14)17(20)21/h7-9,11,13H,1-6H2 |
InChIキー |
ASPCBQHUIMIRPT-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(C(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


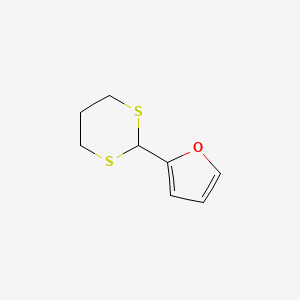

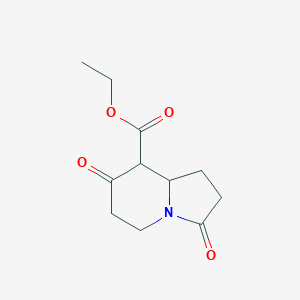
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

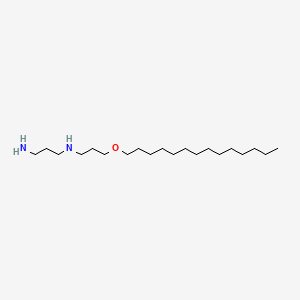

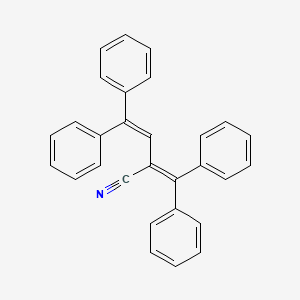
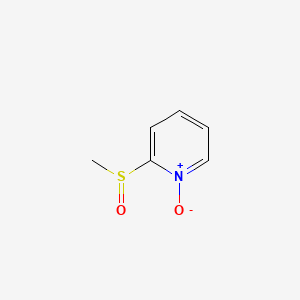
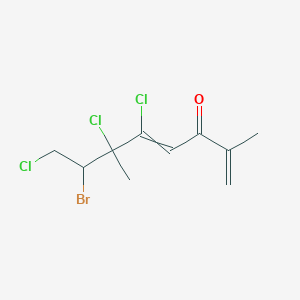
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
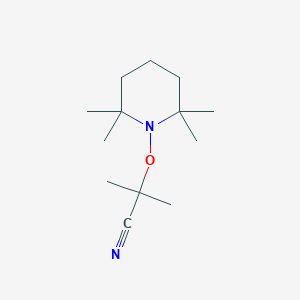
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
